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Compound of Interest

2-Methoxypyrimidine-4-
Compound Name:
carbaldehyde

Cat. No.: B112045

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data,
experimental protocols, and a plausible synthetic pathway for 2-Methoxypyrimidine-4-
carbaldehyde. This document is intended to serve as a valuable resource for researchers
engaged in drug discovery, medicinal chemistry, and organic synthesis.

Spectroscopic Data

While a complete set of experimentally determined spectra for 2-Methoxypyrimidine-4-
carbaldehyde is not readily available in the public domain, this section presents predicted
mass spectrometry data and expected characteristics for NMR and IR spectroscopy based on
structurally related compounds.

Mass Spectrometry

Predicted mass spectrometry data for 2-Methoxypyrimidine-4-carbaldehyde (Molecular
Formula: CeHeN202) is available from public databases.[1]

Table 1: Predicted Mass Spectrometry Data
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Adduct Predicted m/z
[M+H]* 139.05020
[M+Na]* 161.03214
[M-H]~ 137.03564
M+NHa]* 156.07674

[

[M+K]* 177.00608

[M]* 138.04237

Source: PubChem CID 10329356[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for the target compound is not directly available. However, the
expected chemical shifts can be estimated based on the analysis of similar pyrimidine and
aldehyde-containing molecules.[2][3]

Table 2: Expected *H and 3C NMR Spectral Data

Expected Chemical

Nucleus Functional Group . Notes
Shift (ppm)
1H Aldehyde (-CHO) 9.5-105 Singlet
Aromatic (pyrimidine )
) 7.0-9.0 Doublets or multiplets
ring)
Methoxy (-OCHs) ~4.0 Singlet
13C Carbonyl (C=0) 185 - 195
Aromatic (pyrimidine
_ Py 110 - 170
ring)
Methoxy (-OCHs) 50 - 60
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Infrared (IR) Spectroscopy

The expected IR absorption bands for 2-Methoxypyrimidine-4-carbaldehyde are based on

the characteristic frequencies of its functional groups.[4]

Table 3: Expected FT-IR Spectral Data

Expected
Functional Group Vibrational Mode Wavenumber Intensity
(cm™)
C-H (aldehyde) Stretching 2820 and 2720 Weak
C=0 (aldehyde) Stretching ~ 1700 Strong
C=N (pyrimidine) Stretching 1520 - 1580 Medium-Strong
C=C (pyrimidine) Stretching 1400 - 1600 Medium-Strong
C-O (methoxy) Stretching 1000 - 1250 Strong
Aromatic C-H Bending (out-of-plane) 750 - 900 Strong

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 2-

Methoxypyrimidine-4-carbaldehyde, adapted from methodologies used for similar

compounds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDClz, DMSO-ds). Add a small amount of an internal

standard, such as tetramethylsilane (TMS), if required.

e Instrumentation: A 400 MHz or higher field NMR spectrometer.

o Data Acquisition:
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o H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-
to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse width of
30-45 degrees, and a relaxation delay of 1-5 seconds.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider
spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer
relaxation delay may be required due to the lower natural abundance and smaller
gyromagnetic ratio of the 3C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy
e Sample Preparation:
o KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)

powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using
a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

e Data Acquisition: Record the spectrum in the range of 4000-400 cm~*. A background
spectrum of the empty sample holder (or KBr pellet/ATR crystal) should be recorded and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-
MS).

e |onization:

o Electron lonization (EI): Suitable for volatile and thermally stable compounds. Typically
performed at 70 eV.
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o Electrospray lonization (ESI): A soft ionization technique suitable for less volatile or
thermally labile compounds. The sample is dissolved in a suitable solvent and infused into
the ESI source.

o Data Acquisition: Acquire the mass spectrum over a suitable m/z range to detect the
molecular ion and expected fragment ions. For high-resolution mass spectrometry (HRMS),
an Orbitrap or Time-of-Flight (TOF) analyzer can be used to determine the exact mass and

elemental composition.

Synthetic Pathway and Reactions

A plausible synthetic route to 2-Methoxypyrimidine-4-carbaldehyde involves a two-step
process starting from a suitable pyrimidine precursor. The Vilsmeier-Haack reaction is a
common method for the formylation of electron-rich heterocyclic systems, which can be
followed by a nucleophilic substitution to introduce the methoxy group.

Plausible Synthetic Pathway for 2-Methoxypyrimidine-4-carbaldehyde

Step 1: Formylation

Vilsmeier Reagent

2-Chloropyrimidine (POCIs, DMF)

Vilsmeier-Haack
Reaction

Step 2: Nucleophilic Substitution

Sodium Methoxide

2-Chloro-4-formylpyrimidine (NaOMe)

2-Methoxypyrimidine-4-carbaldehyde
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Click to download full resolution via product page
Caption: Plausible synthesis of 2-Methoxypyrimidine-4-carbaldehyde.

2-Methoxypyrimidine-4-carbaldehyde can serve as a versatile building block in organic
synthesis. The aldehyde functionality allows for a variety of subsequent reactions to construct
more complex molecules.

Key Reactions of 2-Methoxypyrimidine-4-carbaldehyde
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Caption: Common derivatization reactions of 2-Methoxypyrimidine-4-carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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